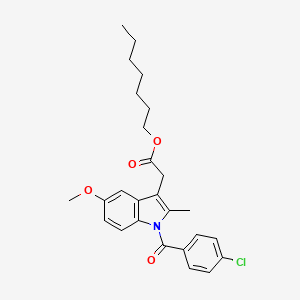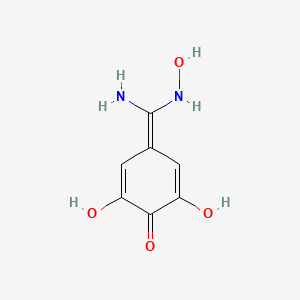
Cidofovir-Dihydrat
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Cidofovir dihydrate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Cidofovir is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This selective inhibition disrupts further chain elongation , effectively suppressing the replication of the virus .
Biochemical Pathways
Cidofovir dihydrate acts on the DNA synthesis pathway of the virus . By selectively inhibiting the viral DNA polymerase, it disrupts the elongation of the viral DNA chain, thereby preventing the replication of the virus .
Pharmacokinetics
Administration of a single dose of cidofovir (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . Cidofovir diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .
Result of Action
The result of cidofovir’s action is the suppression of viral replication, specifically cytomegalovirus (CMV) replication . This makes it an effective treatment for CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and other conditions .
Action Environment
The efficacy and stability of cidofovir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Additionally, the patient’s health status, such as kidney function, can affect the drug’s bioavailability and excretion
Wissenschaftliche Forschungsanwendungen
HPMPC-Dihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Nukleotid-Analoga verwendet.
Biologie: Wird in Studien zur Virusreplikation und -hemmung eingesetzt.
Medizin: Untersucht auf seine antivirale Wirkung gegen verschiedene Viren, darunter Herpes-simplex-Virus und humane Papillomavirus.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen eingesetzt
Wirkmechanismus
HPMPC-Dihydrat übt seine Wirkung aus, indem es selektiv die virale DNA-Polymerase hemmt. Der aktive intrazelluläre Metabolit, Cidofovir-Diphosphat, konkurriert mit Desoxycytidintriphosphat um die Einlagerung in die virale DNA. Dies führt zur Beendigung der viralen DNA-Synthese und verhindert die Virusreplikation .
Biochemische Analyse
Biochemical Properties
Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between Cidofovir dihydrate and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .
Cellular Effects
Cidofovir dihydrate has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cidofovir dihydrate involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .
Temporal Effects in Laboratory Settings
Over time, the effects of Cidofovir dihydrate remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cidofovir dihydrate vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Cidofovir dihydrate is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .
Transport and Distribution
Cidofovir dihydrate is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .
Subcellular Localization
The subcellular localization of Cidofovir dihydrate is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HPMPC-Dihydrat umfasst mehrere Schritte:
Ausgangsmaterial: Die Synthese beginnt mit (S)-2,3-Isopropyliden-Glycerinaldehyd.
Reduktion: Die Aldehydgruppe wird mit Natriumborhydrid zu einem Alkohol reduziert.
Schutz: Die Hydroxylgruppen werden mit Isopropyliden geschützt.
Phosphorylierung: Der geschützte Alkohol wird mit Phosphorylchlorid phosphoryliert.
Entschützung: Die Isopropyliden-Gruppen werden unter sauren Bedingungen entfernt.
Kopplung: Die resultierende Verbindung wird mit Cytosin gekoppelt, um HPMPC zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von HPMPC-Dihydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Reduktion im großen Maßstab: Unter Verwendung von Natriumborhydrid in Industriequalität.
Effizienter Schutz und Entschützung: Einsatz optimierter Bedingungen, um hohe Ausbeute und Reinheit zu gewährleisten.
Automatisierte Kopplung: Einsatz von automatisierten Systemen für die Kopplungsreaktion, um Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
HPMPC-Dihydrat unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Phosphatgruppe kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Phosphaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adefovir: Ein weiteres Nukleotid-Analogon mit antiviraler Wirkung.
Tenofovir: Wird zur Behandlung von HIV- und Hepatitis-B-Infektionen eingesetzt.
Ganciclovir: Ein antivirales Medikament, das zur Behandlung von CMV-Infektionen eingesetzt wird
Einzigartigkeit
HPMPC-Dihydrat ist aufgrund seiner breiten antiviralen Wirkung und seiner Fähigkeit, eine Vielzahl von Viren zu hemmen, einschließlich CMV, Herpes-simplex-Virus und humane Papillomavirus, einzigartig. Seine selektive Hemmung der viralen DNA-Polymerase macht es zu einem potenten antiviralen Mittel .
Eigenschaften
CAS-Nummer |
149394-66-1 |
|---|---|
Molekularformel |
C8H16N3O7P |
Molekulargewicht |
297.20 g/mol |
IUPAC-Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |
InChI-Schlüssel |
KLJYJZIIJLYJNN-RGMNGODLSA-N |
SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |
Aussehen |
White powder |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
260 °C (dec) 480 °C |
Key on ui other cas no. |
149394-66-1 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
120362-37-0 (hydrochloride salt) |
Löslichkeit |
=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |
Synonyme |
1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)








![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)


